molecular formula C31H27Cl2NO4 B5015125 2-Phenoxyethyl 4-(3-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 4-(3-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5015125
M. Wt: 548.5 g/mol
InChI Key: QLBKATVESTXVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-phenoxyethyl 4-(3-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative featuring:

  • A hexahydroquinoline core with a ketone group at position 4.
  • Two chlorophenyl substituents: a 3-chlorophenyl at position 4 and a 4-chlorophenyl at position 5.
  • A methyl group at position 2 and a phenoxyethyl ester at position 2.

Its synthesis and characterization likely employ crystallographic tools such as SHELXL for refinement and OLEX2 for structure solution .

Properties

IUPAC Name

2-phenoxyethyl 4-(3-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27Cl2NO4/c1-19-28(31(36)38-15-14-37-25-8-3-2-4-9-25)29(21-6-5-7-24(33)16-21)30-26(34-19)17-22(18-27(30)35)20-10-12-23(32)13-11-20/h2-13,16,22,29,34H,14-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBKATVESTXVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Cl)C(=O)OCCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-(3-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core hexahydroquinoline structure, followed by the introduction of phenoxyethyl and chlorophenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, phenol derivatives, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reducing the time and cost associated with manual synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-(3-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic substituents.

Scientific Research Applications

Overview

2-Phenoxyethyl 4-(3-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields, particularly in medicinal chemistry and pharmaceuticals. Its unique structural features contribute to its biological activities and interactions with molecular targets.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. The hexahydroquinoline structure is known for its diverse pharmacological properties.

Antidepressant Activity

Research indicates that derivatives of hexahydroquinolines can exhibit antidepressant effects. The compound's ability to interact with neurotransmitter systems may contribute to its efficacy in treating mood disorders. For instance, compounds similar to this one have been documented to show selective central nervous system effects associated with antidepressant activity in various animal models .

Antimicrobial Properties

The incorporation of phenoxyethyl and chlorophenyl groups has been associated with enhanced antimicrobial activity. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents .

Synthetic Applications

The synthesis of this compound involves multi-step organic reactions that can be optimized for industrial production. Understanding the reaction mechanisms and conditions is crucial for improving yield and purity.

Synthesis Techniques

Common synthetic routes include:

  • Condensation Reactions : Utilizing phenolic compounds and carbonyl precursors.
  • Cyclization Processes : Forming the hexahydroquinoline core through cyclization of appropriate precursors under acidic or basic conditions.

Structure-Activity Relationship (SAR) Studies

The unique combination of functional groups in this compound allows for extensive SAR studies to optimize pharmacological properties.

Functional GroupEffect on ActivityReference
PhenoxyethylEnhances lipophilicity and bioavailability
ChlorophenylIncreases binding affinity to targets
Methyl GroupModulates metabolic stability

Case Studies

Several studies have explored the biological activities of related compounds:

Antidepressants Derived from Hexahydroquinolines

A study demonstrated that certain hexahydroquinoline derivatives exhibited significant antidepressant-like effects in rodent models, highlighting their potential as novel therapeutic agents .

Antimicrobial Efficacy

Research on similar structures revealed potent antimicrobial activities against Gram-positive and Gram-negative bacteria, suggesting that this class of compounds could be developed into effective antibacterial agents .

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(3-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Biological Activity

2-Phenoxyethyl 4-(3-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure features multiple functional groups that contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

Property Value
IUPAC Name This compound
Molecular Formula C26H25Cl2N1O3
Molecular Weight 471.39 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activity. For instance:

  • Mechanism of Action : The compound interacts with various molecular targets such as enzymes and receptors involved in cell proliferation. The presence of chlorophenyl groups enhances its binding affinity to these targets.
  • Case Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has demonstrated that it can inhibit the growth of various bacterial strains and fungi:

  • Inhibition Assays : The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli.
  • Comparative Studies : When compared to standard antibiotics, the compound shows comparable or superior efficacy against certain resistant strains .

Anti-inflammatory Effects

Inflammation-related diseases have been targeted by compounds with similar structures:

  • Cytokine Modulation : The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.
  • Animal Models : In vivo studies demonstrate a reduction in inflammation markers in models of arthritis and colitis .

The biological activity of this compound is attributed to its ability to form non-covalent interactions with target proteins:

  • Hydrogen Bonding : Functional groups within the compound allow for hydrogen bonding with amino acid residues in active sites.
  • Hydrophobic Interactions : The chlorophenyl moieties enhance hydrophobic interactions that stabilize binding to lipid membranes or protein pockets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Pharmacological Activities

The table below highlights key structural differences and reported bioactivities of analogous compounds:

Compound Name Substituents (Positions 4/7) Ester Group Biological Activity/Notes Evidence Source
Target Compound 3-ClPh (4), 4-ClPh (7) Phenoxyethyl Potential anti-inflammatory, low-dose efficacy (inferred from analogs)
Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 2-ClPh (4) Ethyl Pharmacological activity at low doses
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-tetrahydroquinoline-3-carboxylate 4-ClPh (4) Ethyl Simplified core (tetrahydro); no 7-substituent
Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 3-OHPh (4) Ethyl Hydroxyl group enhances H-bonding potential
Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 4-MeOPh (4) Methyl Methoxy group alters electronic properties
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-7-phenyl-5-oxo-hexahydroquinoline-3-carboxylate 4-OH-3-MeOPh (4), Ph (7) Cyclohexyl Increased lipophilicity due to cyclohexyl
Key Observations:
  • Chlorophenyl vs. Hydroxyphenyl : Chlorine substituents (e.g., in the target compound) enhance hydrophobicity and binding to hydrophobic enzyme pockets, whereas hydroxyl groups (e.g., ) improve solubility and hydrogen-bonding interactions .
  • Ester Group Impact: The phenoxyethyl ester in the target compound likely increases bioavailability compared to ethyl or methyl esters due to extended alkyl-aryl interactions .
  • Dual Chlorophenyl Substitution : The combination of 3-Cl and 4-Cl groups in the target compound is unique among analogs and may synergistically enhance receptor affinity.

Physicochemical Properties

Hydrogen Bonding and Crystal Packing:
  • The hydroxyl group in ethyl 4-(3-hydroxyphenyl)-... () forms intermolecular hydrogen bonds (O–H⋯O), stabilizing its crystal lattice .
Ring Puckering and Conformation:
  • The hexahydroquinoline core in analogs like ethyl 2,7,7-trimethyl-4-phenyl-... exhibits slight puckering (amplitude = 0.25 Å), as analyzed via Cremer-Pople coordinates . This puckering influences steric interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this polyhydroquinoline derivative, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via multi-component Hantzsch-type reactions under solvent-free or catalytic conditions. For example, analogous hexahydroquinoline derivatives are synthesized using cyclohexane-1,3-dione, substituted aldehydes (e.g., 3-chlorobenzaldehyde), and β-keto esters in ethanol with ammonium acetate as a catalyst. Optimizing stoichiometric ratios (e.g., 1:1:1 for diketone, aldehyde, and β-keto ester) and refluxing at 80–90°C for 6–8 hours improves yields (≥70%) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. For related derivatives, SCXRD analysis reveals chair conformations of the hexahydroquinoline ring, dihedral angles between aromatic substituents (e.g., 3-chlorophenyl and 4-chlorophenyl groups), and hydrogen-bonding networks stabilizing the crystal lattice. Complementary techniques include 1H^1H/13C^{13}C-NMR for verifying substituent positions and FT-IR for carbonyl (C=O) and ester (C-O) group identification .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer : Store the compound in airtight containers at 2–8°C in a dry environment to prevent hydrolysis of the ester group. Use personal protective equipment (PPE) including nitrile gloves and fume hoods during handling. In case of skin contact, wash immediately with soap and water for ≥15 minutes. Avoid exposure to static electricity or open flames due to potential decomposition risks .

Q. What preliminary assays are used to evaluate bioactivity?

  • Methodological Answer : In vitro anti-inflammatory activity can be assessed via COX-2 inhibition assays (IC50_{50} values) or TNF-α suppression in macrophage cell lines (e.g., RAW 264.7). For analogs, low-dose efficacy (e.g., 10–50 μM) has been reported, requiring dose-response curves and comparison to reference drugs like diclofenac .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or pharmacophore interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) optimize molecular geometry and compute electrostatic potential maps to identify nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) against COX-2 (PDB ID: 5KIR) or cytokine receptors can predict binding affinities (ΔG values) and guide structural modifications .

Q. What strategies resolve contradictions in reported bioactivity across studies?

  • Methodological Answer : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., cell line variability, solvent effects). Validate findings using orthogonal assays (e.g., ELISA for cytokine quantification vs. Western blot) and standardize protocols (e.g., fixed DMSO concentrations ≤0.1%). Meta-analyses of SAR data for chlorophenyl-substituted analogs can identify critical substituent positions .

Q. How do solvent and catalyst choices influence regioselectivity during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) favor cyclization via enolate intermediates, while protic solvents (e.g., ethanol) stabilize keto-enol tautomers. Catalysts like p-toluenesulfonic acid (p-TsOH) enhance regioselectivity for the 4-aryl substituent by lowering activation energy for the rate-determining imine formation step .

Q. What spectroscopic techniques differentiate polymorphic forms or degradation products?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) identifies degradation fragments (e.g., loss of phenoxyethyl group, m/z ~278). Powder X-ray diffraction (PXRD) distinguishes polymorphs by comparing experimental diffractograms to simulated SCXRD data. Variable-temperature 1H^1H-NMR detects dynamic conformational changes in solution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.